Inactin hydrate -

Inactin hydrate

Catalog Number: EVT-10959049
CAS Number:
Molecular Formula: C10H17N2NaO3S
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Inactin hydrate can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available in high purity (≥98% HPLC). The compound's molecular formula is C10H15N2NaO2SxH2OC_{10}H_{15}N_{2}NaO_{2}S\cdot xH_{2}O, with a molecular weight of approximately 250.29 g/mol (anhydrous basis) .

Classification

Inactin hydrate falls under the classification of anesthetics and sedatives, specifically within the thiobarbiturate family. Its primary application is in research settings for inducing anesthesia in animal models.

Synthesis Analysis

Methods

The synthesis of Inactin hydrate involves several chemical reactions. The primary method includes the reaction of thiobarbituric acid with sodium hydroxide. This reaction leads to the formation of thiobutabarbital, which upon hydration yields Inactin hydrate.

Technical Details

  1. Reagents: Thiobarbituric acid and sodium hydroxide are the key reagents.
  2. Reaction Conditions: The reaction typically requires controlled temperature and pH adjustments to ensure complete conversion to the desired product.
  3. Purification: Post-synthesis, the product may undergo crystallization or chromatography to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The molecular structure of Inactin hydrate features a thiobutabarbital backbone with a sodium ion associated with it. The presence of the sulfur atom in its structure distinguishes it from other barbiturates.

Data

  • Molecular Formula: C10H15N2NaO2SC_{10}H_{15}N_{2}NaO_{2}S
  • Molecular Weight: 250.29 g/mol (anhydrous)
  • SMILES Notation: [Na+].CCC(C)C1(CC)C([O-])=NC(=S)NC1=O
  • InChI Key: SLZHLQUFNFXTHB-UHFFFAOYSA-M .
Chemical Reactions Analysis

Reactions

Inactin hydrate participates in various biochemical reactions primarily related to its anesthetic properties. It can interact with neurotransmitter systems, particularly affecting gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission.

Technical Details

  1. Mechanism of Action: Inactin enhances GABAergic activity, leading to increased neuronal inhibition and resultant sedation.
  2. Biochemical Pathways: The compound's interaction with GABA receptors can modulate various physiological responses, including pain perception and consciousness levels during anesthesia .
Mechanism of Action

The mechanism by which Inactin exerts its anesthetic effects involves potentiation of GABA receptor activity. This results in:

  • Increased chloride ion influx into neurons.
  • Hyperpolarization of neuronal membranes.
  • Suppression of action potentials, leading to sedation and loss of consciousness.

Data from studies indicate that Inactin has minimal cardiovascular effects, making it suitable for prolonged anesthesia in experimental settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.
  • Melting Point: Specific melting point data may vary based on hydration levels but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Stability: Stable under recommended storage conditions but should be protected from moisture.
  • Reactivity: Reacts with strong acids or bases; otherwise, it exhibits relatively low reactivity under normal conditions.

Relevant analyses indicate that Inactin maintains its efficacy over time when stored properly .

Applications

Inactin hydrate is primarily used in scientific research for:

  • Inducing anesthesia in laboratory animals for various experimental procedures.
  • Studying physiological responses during controlled anesthesia.
  • Investigating renal function and other biological processes where anesthesia is required without significant cardiovascular interference .
Introduction

Historical Development and Patent Landscape of Thiobarbiturate Anesthetics

Thiobutabarbital (chemically designated as sodium 5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate hydrate) was marketed under the trade name Inactin® hydrate by Merck KGaA. This thiobarbiturate derivative emerged in the mid-20th century as a specialized anesthetic for rodent models, particularly in renal and cardiovascular physiology research. Its development aligned with efforts to identify agents offering prolonged anesthesia with minimal perturbation to physiological parameters like renal blood flow and glomerular filtration rate. Early studies in the 1970s–1980s highlighted its stability in sustaining anesthesia for up to 3–5 hours in rats, making it preferable to alternatives like pentobarbital for extended procedures [5] [6].

A critical gap exists in the patent landscape for Inactin® hydrate. Unlike the extensively patented hydrazine hydrate synthesis methods (e.g., US20190367365A1 detailing ketazine-based production) [1] [7], no dedicated patents covering thiobutabarbital’s synthesis or formulation have been identified in the search results. This absence suggests it may have been developed as a non-proprietary compound or utilized off-label. By the early 21st century, pharmaceutical-grade Inactin® was discontinued in the United States, shifting its availability to chemical suppliers (e.g., Sigma-Aldrich) exclusively in non-pharmaceutical-grade form. This transition necessitated institutional approvals (e.g., IACUC) for its continued use in research [5].

Table 1: Historical Timeline of Thiobutabarbital (Inactin® Hydrate)

EraDevelopment MilestoneStatus/Availability
1970s–1980sCharacterization as a long-acting rodent anesthetic; renal/cardiovascular stability studiesPharmaceutical-grade commercial production
Late 1990sDiscontinuation of pharmaceutical-grade product in the USLimited availability
2000s–PresentExclusive supply via chemical suppliers (e.g., Sigma-Aldrich) as non-pharmaceutical gradeRequires institutional justification [5]

Regulatory Classification as a Schedule IIIN Controlled Substance

Inactin® hydrate is classified as a Schedule IIIN controlled substance under the United States Controlled Substances Act (CSA), designated by the Drug Enforcement Administration (DEA). Schedule IIIN substances exhibit the following characteristics:

  • Moderate to Low Abuse Potential: Abuse potential is less than Schedule I/II drugs (e.g., heroin, fentanyl) but higher than Schedule IV/V [2].
  • Accepted Medical Use: Retains utility in research contexts, specifically for rodent anesthesia.
  • Dependence Profile: May lead to moderate physical or high psychological dependence [8].

This scheduling places it alongside other anesthetics (e.g., ketamine), specific narcotics (e.g., codeine combinations), and anabolic steroids. The Administrative Controlled Substances Code Number (ACSCN) for thiobutabarbital is not explicitly listed in the search results, but its regulatory status mandates strict procurement and storage protocols. For example, Sigma-Aldrich notes it is unavailable in Canada due to analogous controls under the Controlled Drugs and Substances Act (CDSA) [3] [4] [8].

Table 2: DEA Scheduling Criteria Relevant to Inactin® Hydrate [2] [8]

ScheduleAbuse PotentialMedical UseDependence RiskExamples
IIHighAccepted (restricted)Severe physical/psychologicalCocaine, fentanyl
IIIModerate-LowAcceptedModerate physical/high psychologicalKetamine, thiobutabarbital, codeine (≤90mg/dose)
IVLowAcceptedLimited physical/psychologicalBenzodiazepines (e.g., diazepam)

Comparative Positioning Within Long-Acting Rodent Anesthetic Agents

Among long-acting rodent anesthetics, Inactin® hydrate occupies a niche due to its duration of action and physiological stability. Comparative studies underscore the following advantages and limitations:

  • Duration: Provides 3–5 hours of surgical anesthesia in rats after intraperitoneal administration, exceeding pentobarbital (30–60 mins) and approximating thiopental [5] [6].
  • Physiological Effects:
  • Renal/Cardiovascular Stability: Minimizes depression of renal blood flow and glomerular filtration rate compared to other barbiturates, making it ideal for renal studies [5].
  • Mitochondrial Impact: Unique among barbiturates, it inhibits mitochondrial complex I, enhances reactive oxygen species (ROS) production, and modulates proton leak in kidney cells. This necessitates caution in metabolic studies [6].
  • Species Specificity: Effective in rats but ineffective or lethal in rabbits and mice, limiting its applicability [5].

Inactin® distinguishes itself from other Schedule III anesthetics (e.g., ketamine) through its mechanistic profile. As a thiobarbiturate, it potentiates GABAergic inhibition but exhibits negligible analgesic properties, requiring supplemental analgesics for surgical procedures. Its discontinued pharmaceutical status further contrasts with commercially available alternatives like ketamine/xylazine combinations [5] [6].

Table 3: Comparative Analysis of Rodent Barbiturate Anesthetics

AgentDuration (Surgical Anesthesia)Cardiovascular/Renal ImpactMitochondrial EffectsResearch Utility
Inactin® hydrate3–5 hoursMinimal depression of renal hemodynamicsComplex I inhibition; ↑ ROSRenal physiology, long-term neuroscience protocols
Pentobarbital30–60 minutesSignificant depressionNone reportedGeneral anesthesia (declining use)
Thiopental15–30 minutes (single dose)Moderate depressionNone reportedAcute induction

Properties

Product Name

Inactin hydrate

IUPAC Name

sodium;5-butan-2-yl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate;hydrate

Molecular Formula

C10H17N2NaO3S

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C10H16N2O2S.Na.H2O/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);;1H2/q;+1;/p-1

InChI Key

AWXGFBKWQUXYIR-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.